molecular formula C8H18ClNO B1376223 (1-Methoxycyclohexyl)methanamine hydrochloride CAS No. 98486-63-6

(1-Methoxycyclohexyl)methanamine hydrochloride

Cat. No.: B1376223
CAS No.: 98486-63-6
M. Wt: 179.69 g/mol
InChI Key: DDHGJXNEQBEAGO-UHFFFAOYSA-N
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Description

(1-Methoxycyclohexyl)methanamine hydrochloride is an organic compound with the molecular formula C₈H₁₈ClNO. It is a derivative of cyclohexane, featuring a methoxy group and a methanamine group attached to the cyclohexane ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form (1-Methoxycyclohexyl)methanol. This intermediate is then reacted with ammonia or an amine under reductive amination conditions to yield (1-Methoxycyclohexyl)methanamine. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methoxycyclohexyl)methanamine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (1-Methoxycyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxycyclohexyl)methanol
  • (1-Methoxycyclohexyl)amine
  • (1-Hydroxycyclohexyl)methanamine

Uniqueness

(1-Methoxycyclohexyl)methanamine hydrochloride is unique due to its combination of a methoxy group and a methanamine group on the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(1-methoxycyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHGJXNEQBEAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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